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Compound of Interest

Compound Name: Propyl nitroacetate

Cat. No.: B15480183 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural validation of propyl nitroacetate using a suite of spectroscopic techniques. This

guide provides a comparative analysis with related nitro- and non-nitro ester analogs,

supported by experimental and predicted data, and detailed experimental protocols.

The precise determination of a molecule's structure is a cornerstone of chemical research and

drug development. Spectroscopic methods provide a powerful, non-destructive means to

elucidate the intricate architecture of molecules. This guide focuses on the validation of the

chemical structure of propyl nitroacetate, a nitroester of significant interest, through the

synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). To provide a clear benchmark for its spectroscopic

fingerprint, we present a comparative analysis with its close structural analogs: propyl acetate,

methyl nitroacetate, and ethyl nitroacetate.

Comparative Spectroscopic Analysis
To validate the structure of propyl nitroacetate, its spectroscopic data is best understood in

the context of similar molecules. The following tables summarize the key ¹H NMR, ¹³C NMR,

IR, and MS data for propyl nitroacetate (predicted) and its comparator compounds

(experimental).

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

Propyl Nitroacetate (Predicted)
~5.3 (s, 2H, O₂NCH₂), ~4.3 (t, 2H, OCH₂), ~1.8

(sext, 2H, CH₂), ~1.0 (t, 3H, CH₃)

Propyl Acetate

4.04 (t, J=6.7 Hz, 2H, OCH₂), 2.05 (s, 3H,

C(O)CH₃), 1.65 (sext, J=7.4 Hz, 2H, CH₂), 0.93

(t, J=7.4 Hz, 3H, CH₃)

Methyl Nitroacetate 5.20 (s, 2H, O₂NCH₂), 3.83 (s, 3H, OCH₃)[1]

Ethyl Nitroacetate
5.24 (s, 2H, O₂NCH₂), 4.33 (q, J=7.1 Hz, 2H,

OCH₂), 1.34 (t, J=7.1 Hz, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)

Compound Chemical Shift (δ) ppm, Assignment

Propyl Nitroacetate (Predicted)
~165 (C=O), ~78 (O₂NCH₂), ~68 (OCH₂), ~21

(CH₂), ~10 (CH₃)

Propyl Acetate
171.1 (C=O), 66.1 (OCH₂), 22.0 (CH₂), 21.0

(C(O)CH₃), 10.4 (CH₃)

Methyl Nitroacetate 165.7 (C=O), 77.9 (O₂NCH₂), 53.8 (OCH₃)

Ethyl Nitroacetate
165.4 (C=O), 77.8 (O₂NCH₂), 63.3 (OCH₂), 13.9

(CH₃)

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film/Neat)
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Compound
Key Absorption Bands (cm⁻¹) and
Assignments

Propyl Nitroacetate (Predicted)

~2970-2880 (C-H stretch), ~1760 (C=O stretch,

ester), ~1560 (N-O asymmetric stretch, nitro),

~1370 (N-O symmetric stretch, nitro), ~1200 (C-

O stretch, ester)

Propyl Acetate

2968, 2878 (C-H stretch), 1742 (C=O stretch,

ester), 1245 (C-O stretch, ester), 1021 (C-O

stretch)[1]

Methyl Nitroacetate

2960 (C-H stretch), 1760 (C=O stretch, ester),

1560 (N-O asymmetric stretch, nitro), 1375 (N-O

symmetric stretch, nitro)

Ethyl Nitroacetate

2990 (C-H stretch), 1755 (C=O stretch, ester),

1560 (N-O asymmetric stretch, nitro), 1370 (N-O

symmetric stretch, nitro)

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Proposed
Assignments

Propyl Nitroacetate (Predicted) 147

101 ([M-NO₂]⁺), 88 ([M-

C₃H₇O]⁺), 76 ([NO₂CH₂CO]⁺),

43 ([C₃H₇]⁺)

Propyl Acetate 102

87 ([M-CH₃]⁺), 73 ([M-C₂H₅]⁺),

61 ([CH₃COOH₂]⁺), 43

([CH₃CO]⁺, base peak)

Methyl Nitroacetate 119
88 ([M-OCH₃]⁺), 73 ([M-

NO₂]⁺), 59 ([COOCH₃]⁺)

Ethyl Nitroacetate 133

88 ([M-OC₂H₅]⁺), 87 ([M-

NO₂]⁺), 60 ([CH₂NO₂]⁺), 46

([NO₂]⁺)
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. Below are

standard operating procedures for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrument Setup:

Insert the sample tube into the spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Data Acquisition (¹H NMR):

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation

delay of 1 second, and 16 scans.

Data Acquisition (¹³C NMR):

Acquire the spectrum using a proton-decoupled pulse sequence.
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Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation

delay of 2 seconds, and 1024 scans.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental contributions.

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal

surface.

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue after analysis.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent)

into the instrument via a direct insertion probe or a gas chromatography (GC) inlet.

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and record their abundance.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of the Validation Workflow
The logical flow for validating the structure of propyl nitroacetate using the described

spectroscopic methods is illustrated below.
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Spectroscopic Validation Workflow for Propyl Nitroacetate
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Caption: Logical workflow for the structural validation of propyl nitroacetate.

The combination of these spectroscopic techniques provides a robust and comprehensive

characterization of propyl nitroacetate. The ¹H and ¹³C NMR spectra reveal the connectivity of
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the atoms, the IR spectrum confirms the presence of key functional groups (ester and nitro),

and the mass spectrum provides the molecular weight and characteristic fragmentation

patterns. By comparing this data with that of known analogs, a high degree of confidence in the

assigned structure of propyl nitroacetate can be achieved. This guide serves as a practical

resource for researchers employing spectroscopic methods for the structural elucidation of

organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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